2,2,4-Trimethyl-1-[2-(2-naphthyloxy)acetyl]-1,2-dihydro-6-quinolinyl 2-furoate
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Overview
Description
2,2,4-Trimethyl-1-[2-(2-naphthyloxy)acetyl]-1,2-dihydro-6-quinolinyl 2-furoate is a complex organic compound known for its unique structural properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-[2-(2-naphthyloxy)acetyl]-1,2-dihydro-6-quinolinyl 2-furoate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the naphthyloxy and furoate groups through various substitution and esterification reactions. Common reagents used in these steps include acetyl chloride, naphthol, and furoic acid, with reaction conditions often involving the use of catalysts such as Lewis acids and bases to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1-[2-(2-naphthyloxy)acetyl]-1,2-dihydro-6-quinolinyl 2-furoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline or naphthyloxy moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds
Scientific Research Applications
2,2,4-Trimethyl-1-[2-(2-naphthyloxy)acetyl]-1,2-dihydro-6-quinolinyl 2-furoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1-[2-(2-naphthyloxy)acetyl]-1,2-dihydro-6-quinolinyl 2-furoate involves its interaction with specific molecular targets and pathways. The compound’s quinoline and naphthyloxy groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties and used in rubber and plastic industries.
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Used as a plasticizer in various polymer applications.
Uniqueness
2,2,4-Trimethyl-1-[2-(2-naphthyloxy)acetyl]-1,2-dihydro-6-quinolinyl 2-furoate stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H25NO5 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
[2,2,4-trimethyl-1-(2-naphthalen-2-yloxyacetyl)quinolin-6-yl] furan-2-carboxylate |
InChI |
InChI=1S/C29H25NO5/c1-19-17-29(2,3)30(27(31)18-34-22-11-10-20-7-4-5-8-21(20)15-22)25-13-12-23(16-24(19)25)35-28(32)26-9-6-14-33-26/h4-17H,18H2,1-3H3 |
InChI Key |
QLOAVNMNJWNAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C(=O)COC4=CC5=CC=CC=C5C=C4)(C)C |
Origin of Product |
United States |
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